![molecular formula C19H16N4OS2 B2354306 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide CAS No. 1173040-05-5](/img/structure/B2354306.png)
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BPTAA and has been shown to possess a range of biological activities that make it a promising candidate for further research.
Scientific Research Applications
Biological Activity Studies
- A study synthesized derivatives including N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide, which demonstrated toxic effects on bacteria, particularly those with a chlorine substituent. Compounds with methoxy groups showed enhanced toxicity (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Anti-inflammatory Activity
- Synthesis of similar compounds revealed significant anti-inflammatory activity, especially in derivatives with specific substitutions at phenyl and benzofuran positions (Sunder & Maleraju, 2013).
Antimicrobial Activities
- Novel thiazole derivatives incorporating a pyrazole moiety showed considerable anti-bacterial and anti-fungal activities. Certain compounds, like 2-(5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4phenylthiazol-2-yl)acetamide, exhibited high anti-bacterial activity, and others showed high anti-fungal activity (Saravanan et al., 2010).
Synthesis of Derivatives for Various Applications
- Research on the reactivity of similar compounds resulted in the synthesis of various derivatives, including pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene, highlighting the compound's versatility in generating diverse structures for potential applications (Khalil, Sayed, & Raslan, 2012).
Analgesic Agent Synthesis
- Thiazoles, known for pharmacological activities, were synthesized incorporating a pyrazole moiety, showing mild to good analgesic activities. Some compounds, such as 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide, demonstrated high analgesic activity (Saravanan et al., 2011).
Anticancer Applications
- New derivatives were synthesized and studied for anticancer activity, with some showing high selectivity and apoptosis-inducing effects on certain cancer cell lines, illustrating potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives were synthesized and characterized, leading to the creation of coordination complexes with metals like Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, suggesting potential in oxidative stress-related applications (Chkirate et al., 2019).
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-13-11-17(21-18(24)12-25-14-7-3-2-4-8-14)23(22-13)19-20-15-9-5-6-10-16(15)26-19/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSMVVUCYCTJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CSC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2354223.png)
![[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2354224.png)
![2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2354225.png)
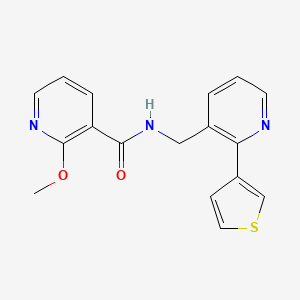
![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2354231.png)
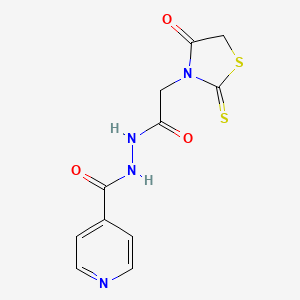
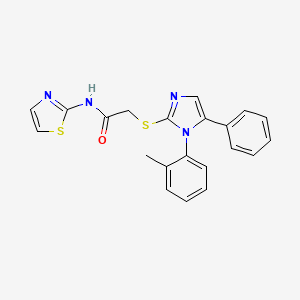


![3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2354239.png)
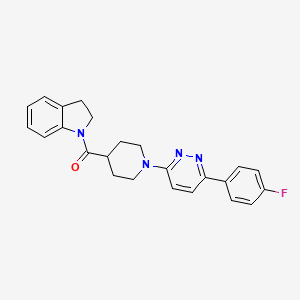
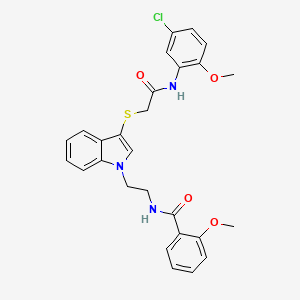
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2354244.png)
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)
